

An In-Depth Technical Guide to GW7845: A Potent PPAR- γ Agonist

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Compound of Interest

Compound Name: GW7845

Cat. No.: B1672479

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GW7845 is a potent and selective peroxisome proliferator-activated receptor-gamma (PPAR- γ) agonist that has been investigated for its therapeutic potential in various physiological and pathological processes. This technical guide provides a comprehensive overview of **GW7845**, including its chemical identity, mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity

CAS Number: 196809-22-0[1][2][3]

Synonyms:

- GW 7845
- GW-7845
- GW-347845
- GW347845

- GW 347845
- GW 845
- GW-845
- GW845

IUPAC Name: (2S)-2-[(2-methoxycarbonylphenyl)amino]-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid[2]

Chemical Structure: (Image of the chemical structure of **GW7845** would be placed here in a full whitepaper)

Quantitative Data

A summary of the available quantitative data for **GW7845** is presented in the tables below for easy reference and comparison.

Table 1: In Vitro Activity of **GW7845**

Parameter	Value	Species	Assay Conditions	Reference
IC ₅₀ (Voltage-Dependent Calcium Channels)	3.0 ± 0.5 µmol/L	Rat	Freshly isolated smooth muscle cells from mesenteric arteries, using Ba ²⁺ as the charge carrier.	[4][5]
IC ₅₀ (Relaxation of Pressurized Arteries)	4.1 µmol/L	Rat	Pressurized mesenteric arteries in vitro.	[4][5]
Inhibitor Constant (K _i) (Tyrosine Analog)	3.7 nmol/L	Not Specified	Not Specified	[6]

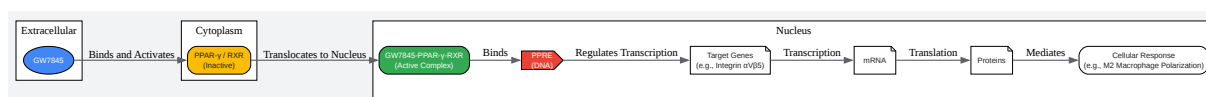
Table 2: In Vivo Data of **GW7845**

Parameter	Value	Species	Dosing and Administration	Reference
Inhibition of Mammary Carcinogenesis	Significant reduction in tumor incidence, number, and weight	Rat	30 or 60 mg/kg of diet for 2 months, starting 1 week after nitrosomethylurea induction.	[7][8]
Biodistribution (Radiolabeled)	Spleen-to-muscle uptake ratio: 3.1; Tumor-to-muscle uptake ratio: 1.5	Mouse (SCID with MCF-7 xenografts)	10.5 MBq (283 µCi, 0.235 µg/kg) of [¹¹ C]GW7845 via tail vein injection.	[6]

Mechanism of Action and Signaling Pathway

GW7845 is a selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR- γ), a nuclear receptor that plays a crucial role in the regulation of gene expression involved in adipogenesis, lipid metabolism, and inflammation. Upon binding to PPAR- γ , **GW7845** induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The activation of PPAR- γ by **GW7845** can lead to a variety of cellular responses, including the regulation of genes involved in macrophage polarization and inflammatory responses.



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Caption: Signaling pathway of **GW7845** as a PPAR- γ agonist.

Experimental Protocols

In Vivo Inhibition of Mammary Carcinogenesis in Rats

This protocol is based on the study by Suh et al. (1999).^{[7][8]}

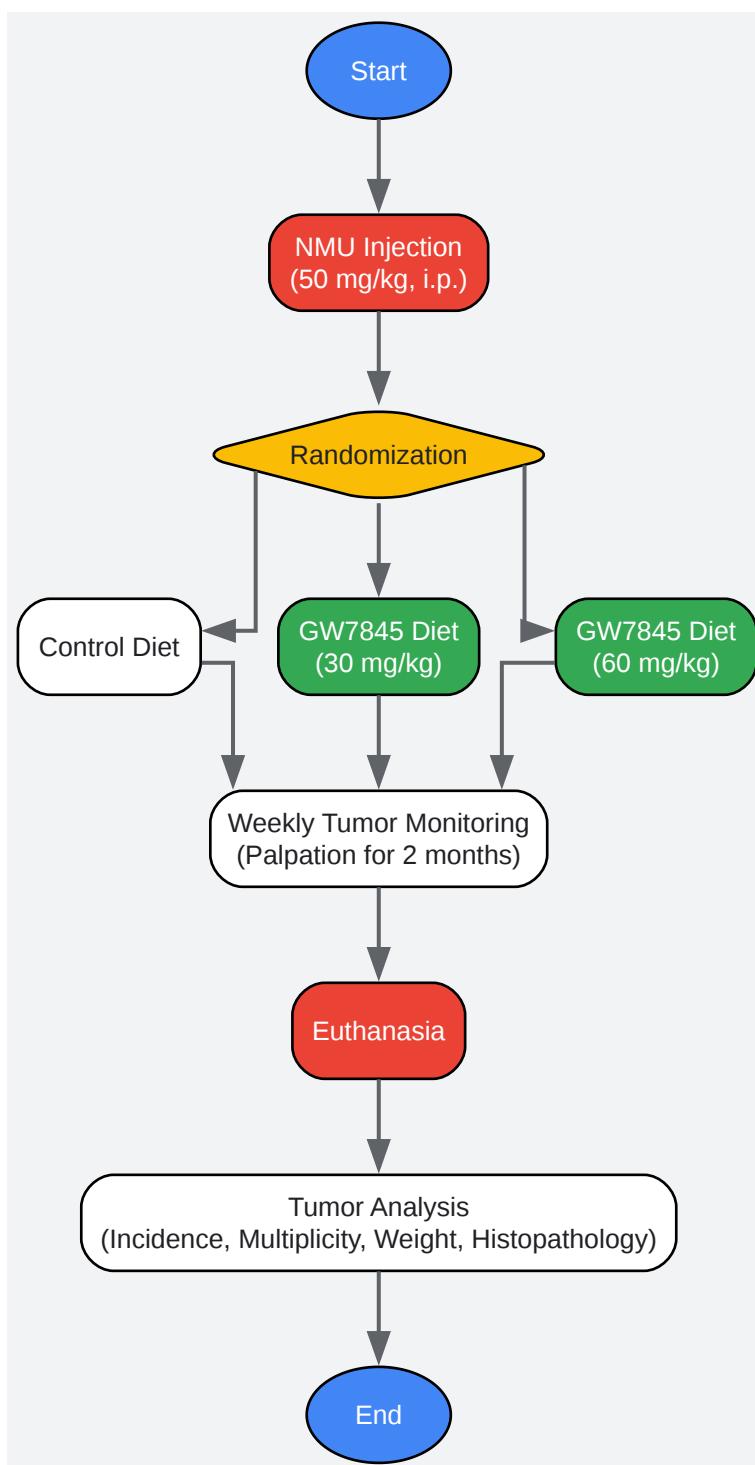
Objective: To evaluate the efficacy of **GW7845** in preventing nitrosomethylurea (NMU)-induced mammary carcinogenesis in rats.

Animal Model: Female Sprague-Dawley rats.

Procedure:

- Carcinogen Induction: At 50 days of age, administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.
- Dietary Intervention: One week after NMU injection, randomize the rats into control and treatment groups.
 - Control Group: Feed a standard diet.
 - Treatment Groups: Feed a diet containing **GW7845** at concentrations of 30 mg/kg or 60 mg/kg.
- Monitoring: Palpate the rats weekly to monitor for the appearance of mammary tumors. Record the location and size of all tumors.
- Termination: After 2 months of the experimental diet, euthanize the rats.
- Analysis:
 - Excise all mammary tumors, and record their number and weight.
 - Fix tumors in 10% neutral buffered formalin for histopathological analysis to confirm the diagnosis of mammary carcinoma.
 - Calculate tumor incidence (percentage of rats with tumors), tumor multiplicity (average number of tumors per rat), and tumor burden (total tumor weight per rat).

Workflow Diagram:



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Caption: Workflow for in vivo mammary carcinogenesis inhibition study.

In Vitro Apoptosis Assay in Cell Culture

This is a general protocol for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Objective: To determine the pro-apoptotic effects of **GW7845** on a selected cell line.

Materials:

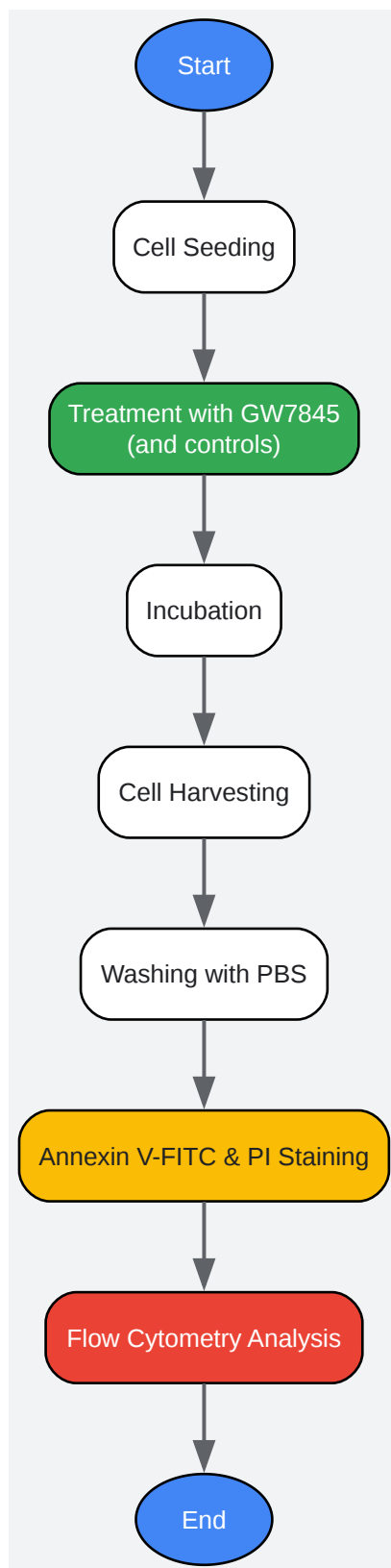
- Cell line of interest
- Complete cell culture medium
- **GW7845** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding: Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
- Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of **GW7845**. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
- Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
- Cell Harvesting:
 - For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
 - For suspension cells, directly collect the cells.

- Washing: Wash the cells twice with cold PBS by centrifugation.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer.
 - Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
 - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells on a flow cytometer.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Workflow Diagram:



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Caption: Workflow for in vitro apoptosis assay.

Conclusion

GW7845 is a valuable research tool for investigating the roles of PPAR- γ in various biological systems. This technical guide provides essential information for researchers to design and execute experiments with this compound. The provided quantitative data offers a baseline for experimental planning, and the detailed protocols serve as a starting point for in vivo and in vitro studies. Further research is warranted to fully elucidate the pharmacokinetic profile and the complete spectrum of target genes regulated by **GW7845**.

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